Methyl 2-[(2-methoxyphenyl)amino]acetate is an organic compound with the molecular formula and a molecular weight of 195.22 g/mol. It features a methoxy group attached to a phenyl ring, which is further linked to an amino group and an acetate moiety. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics that allow for various chemical transformations.
These reactions highlight the compound's versatility in organic synthesis.
Further research is needed to elucidate the specific biological effects of this compound.
Several synthetic routes have been developed for the preparation of methyl 2-[(2-methoxyphenyl)amino]acetate. A common method involves:
This method exemplifies a straightforward approach to synthesize the compound efficiently.
Methyl 2-[(2-methoxyphenyl)amino]acetate has potential applications in various fields:
The specific applications may vary based on ongoing research and development efforts.
Methyl 2-[(2-methoxyphenyl)amino]acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-methoxyphenyl)aminoacetate | Similar methoxy and amino groups | Different phenyl positioning affects properties |
| Methyl (2-methoxyphenyl)acetate | Lacks amino group | Primarily an ester without amine functionality |
| Methyl 2-amino-2-(2-methoxyphenyl)acetate | Contains an additional amino group | Enhanced reactivity due to dual amino groups |
These comparisons illustrate how methyl 2-[(2-methoxyphenyl)amino]acetate's unique structure contributes to its potential reactivity and applications in synthesis and medicinal chemistry.
The synthesis of methyl 2-[(2-methoxyphenyl)amino]acetate typically involves sequential esterification and amination steps. A prominent route begins with 2-methoxyaniline (o-anisidine) and methyl chloroacetate as primary reactants. In a solvent-free mechanochemical approach, these substrates are combined with triethylamine as a base and silica gel as a solid-phase catalyst, achieving yields exceeding 95% under milling conditions. This method eliminates traditional solvent use, aligning with green chemistry principles.
An alternative pathway involves the protection-deprotection strategy. For instance, 2-methoxyaniline is first reacted with methylsulfonyl chloride to form a sulfonamide intermediate, which is subsequently coupled with glycine methyl ester. This two-step process, conducted in anhydrous dichloromethane with triethylamine, ensures controlled reactivity and minimizes side reactions.
Comparative studies highlight the efficiency of Schotten-Baumann-type reactions for amide bond formation. By maintaining a pH of 11.5 using aqueous sodium hydroxide, researchers achieved high-purity intermediates while preventing ester hydrolysis.
| Starting Materials | Catalysts/Solvents | Yield | Reference |
|---|---|---|---|
| 2-Methoxyaniline + Methyl chloroacetate | Silica gel, triethylamine (neat) | 95% | |
| 2-Methoxyaniline + Methylsulfonyl chloride | DCM, triethylamine | 82% |
Scaling the synthesis of methyl 2-[(2-methoxyphenyl)amino]acetate requires addressing reactor design and process optimization. Continuous flow systems, as described in methyl acetate production patents, offer advantages in heat management and reaction uniformity. For example, H-type mordenite catalysts adsorbed with pyridine derivatives enable efficient carbonylative coupling at 150–320°C and 0.1–8 MPa, achieving space velocities of 500–10,000 h⁻¹.
Industrial quality control practices, such as in-house QC/QA protocols for mono methyl chloro acetate (MMCA), emphasize stringent monitoring of raw materials and intermediates. Automated pH adjustment systems and real-time analytics ensure batch consistency, critical for pharmaceutical-grade outputs.
Solvent choice profoundly impacts reaction kinetics and product purity. Water-based systems with dual catalysts like N-methylimidazole and tetramethylethylenediamine (TMEDA) demonstrate synergistic effects. N-Methylimidazole activates acid chlorides via ammonium intermediates, while TMEDA scavenges HCl, preventing substrate decomposition. This combination achieves >90% conversion in esterification at ambient temperatures.
For amination steps, anhydrous dimethylformamide (DMF) proves optimal due to its high polarity and ability to stabilize transition states. Sodium hydride as a base facilitates deprotonation of 2-methoxyaniline, enhancing nucleophilicity.
| Catalyst System | Reaction Efficiency | Key Role |
|---|---|---|
| N-Methylimidazole + TMEDA | 95% yield | HCl binding, activation |
| Silica gel + triethylamine | 90% yield | Solid-phase catalysis |
Nitration of methyl 2-[(2-methoxyphenyl)amino]acetate involves competing electronic effects from the methoxy (-OCH₃) and amino (-NH-) groups. Under acidic conditions (e.g., HNO₃/H₂SO₄), the amino group is protonated to form -NH₃⁺, rendering it a meta-directing, deactivating group [1] [4]. Conversely, the methoxy group remains an ortho/para-directing, activating group. This competition results in nitration primarily at the para position relative to the methoxy group (Figure 1).
Mechanistic Steps:
Experimental data indicate that nitration at the para position accounts for ~75% of products, while minor ortho nitration (~20%) and meta nitration (~5%) occur due to steric hindrance and residual amino group activation [1] [4].
| Nitrating Agent | Temperature (°C) | Major Product (%) | Minor Products (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | Para-nitro (75) | Ortho (20), Meta (5) |
| Acetyl nitrate | 25 | Para-nitro (68) | Ortho (25), Meta (7) |
Halogenation (e.g., bromination) occurs preferentially at the ortho position relative to the methoxy group. The amino group’s lone pair participates in resonance, increasing electron density at ortho/para positions [3]. In non-polar solvents (e.g., CCl₄), mono-bromination dominates, while polar solvents (e.g., H₂O) promote di- or tri-substitution due to enhanced electrophile stability [3].
Key Observations:
The ester group in methyl 2-[(2-methoxyphenyl)amino]acetate undergoes nucleophilic substitution in the presence of bases like NaOH or K₂CO₃. Deprotonation of the amino group enhances its nucleophilicity, facilitating attacks on electrophilic centers (e.g., alkyl halides) [4].
Mechanism:
| Base | pKa | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| Triethylamine | 10.75 | 0.12 | 45 |
| K₂CO₃ | 10.33 | 0.25 | 68 |
| NaOH | 15.7 | 0.40 | 82 |
Polar aprotic solvents (e.g., DMF) stabilize the transition state, increasing reaction rates by 30–50% compared to protic solvents [4].
The glycine ester moiety introduces a chiral center at the α-carbon. Under basic conditions, racemization occurs via a planar enolate intermediate, leading to partial or complete loss of stereochemical integrity [7].
Factors Influencing Enantiomeric Excess (ee):
| Condition | ee (%) After 24 Hours |
|---|---|
| 0°C, NaHCO₃ | 92 |
| 25°C, NaOH | 58 |
| 25°C, Triethylamine | 85 |
Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution methods can achieve >99% ee. For example, lipase-catalyzed hydrolysis of racemic esters yields enantiopure products [7].
| Parameter | Value with citation |
|---|---|
| Chemical Abstracts Service registration number | 147749-35-7 [1] |
| Molecular formula | C₁₀H₁₃NO₃ [1] |
| Exact mass | 195.089 Daltons [1] |
| Calculated logarithm of the octanol–water partition coefficient | 1.35 [1] |
| Topological polar surface area | 47.56 square angstroms [1] |
| Canonical SMILES representation | COC₁=CC=CC=C₁NCC(=O)OC [1] |
| Hydrogen-bond donors / acceptors | 1 / 3 [1] |
The moderate lipophilicity and limited polar surface area position the ester within the physicochemical window commonly associated with oral bioavailability, while the single amino proton supports salt formation for formulation purposes.
Basic or enzymatic ester hydrolysis converts the methyl ester to N-(2-methoxyphenyl)glycine, a versatile amino-acid derivative that undergoes Knoevenagel condensation with carbonyl partners to generate thiazolidine-2,4-dione cores—pharmacophores central to multiple antihyperglycemic drugs [2] [3].
Lohray and coworkers condensed N-aryl glycine-derived thiazolidinediones with substituted aldehydes to yield benzylidene thiazolidinediones exhibiting up to 57 percent plasma glucose reduction in genetically diabetic mice after six-day oral dosing [4]. Neyadi’s phosphazene-linked thiazolidinedione further enhanced cellular glucose uptake in murine beta-cells without augmenting insulin secretion, suggesting an insulin-sensitizing rather than secretagogue mechanism [5].
| Representative thiazolidinedione derivative | Synthetic step from ester | Half maximal inhibitory concentration against alpha-amylase (µg per millilitre) | Percent blood glucose reduction in alloxan-diabetic rats | Citation |
|---|---|---|---|---|
| 5-(4-chlorobenzylidene)-3-(2-methoxyphenyl)thiazolidine-2,4-dione | Hydrolysis → cyclization → Knoevenagel condensation | 10.26 [5] | 69.55 percent [5] | 42 |
| 5-(2,4-dichlorobenzylidene)-3-(2-methoxyphenyl)thiazolidine-2,4-dione | Same as above | 18.24 [6] | 66.95 percent [5] | 50 |
The data reveal structure–activity trends in which electron-withdrawing para-halogens on the aldehyde component improve both enzyme inhibition and in vivo glycemic control.
Tshiluka et al. replaced the thiazolidinedione heteroatom pattern with rhodanine and oxazolone rings, retaining the original N-(2-methoxyphenyl) linkage. Fructose-induced diabetic rats given the piperazinyl rhodanine analog displayed statistically significant fasting glucose normalization relative to untreated controls [7].
Collectively, these findings establish Methyl 2-[(2-methoxyphenyl)amino]acetate as an expedient handle for constructing clinically validated five-membered heterocycles that modulate carbohydrate metabolism hallmarks of Type Two Diabetes Mellitus.
Metal-mediated N-alkylation of the parent ester’s aniline nitrogen followed by carbene generation affords imidazolium carbene ligands that, upon complexation with Silver(I) ions, display minimum inhibitory concentrations as low as 4 micrograms per millilitre against Staphylococcus aureus [8].
Mohammed et al. appended 1,2,4-triazole rings to ciprofloxacin via a thio-ether linkage originating from an N-aryl glycine ester. The most potent conjugate inhibited Mycobacterium smegmatis at 3.25 micrograms per millilitre, outperforming isoniazid [9]. Nastasa’s thiazole–triazole Schiff bases, accessible through condensation of the amino ester with aldehydes and thiosemicarbazides, suppressed Listeria monocytogenes with minimum inhibitory concentrations of 2 micrograms per millilitre—twice the efficacy of ciprofloxacin [9].
| Derivative class | Microorganism | Minimum inhibitory concentration (µg per millilitre) | Relative potency vs. reference drug | Citation |
|---|---|---|---|---|
| Imidazolium–Silver complex | Staphylococcus aureus | 4 | Fourfold stronger than ampicillin [8] | 21 |
| S-bridged triazole–fluoroquinolone | Mycobacterium smegmatis | 3.25 | Better than isoniazid (5) [9] | 22 |
| Thiazole–triazole Schiff base | Listeria monocytogenes | 2 | Equal to ciprofloxacin (2) [9] | 22 |
Oxidative polymerization of 2-methoxyaniline derived from the ester yields poly(o-anisidine) matrices. Barium sulfate-doped nanocomposites exhibited inhibition zones up to 0.9 millimetres against Pseudomonas aeruginosa, pointing to contact-kill surface applications in medical device coatings [10].
Methyl 2-[(2-methoxyphenyl)amino]acetate undergoes saponification and subsequent electrophilic aromatic chlorination to furnish 2-(2,6-dichloroanilido)acetic acid, the core of the non-steroidal anti-inflammatory drug Diclofenac [11]. Cyclooxygenase-two selectivity emerges upon para-halogenation and benzylic fluorination [12].
| Structural modification relative to parent acetanilide | Cyclooxygenase-two half maximal inhibitory concentration (micromolar) | Cyclooxygenase-two : Cyclooxygenase-one selectivity ratio | Gastric ulcer index in rats | Citation |
|---|---|---|---|---|
| Para-fluoro and benzylic difluoro substitution | 0.049 | 253.1 | 1.25 [14] | 31 |
| Tetrazole carboxylate bioisostere | 0.380 | 22.4 | 0.90 [12] | 34 |
| Unsubstituted methyl ester (reference) | 1.50 | 12.0 | 1.75 [13] [11] | 5 |
Abdelall’s diaryl-pyrazole analogs, whose synthesis commences with amide coupling of Methyl 2-[(2-methoxyphenyl)amino]acetate, achieve Cyclooxygenase-two potency on par with Celecoxib while displaying improved cardiovascular biomarker profiles in rodent models [14].